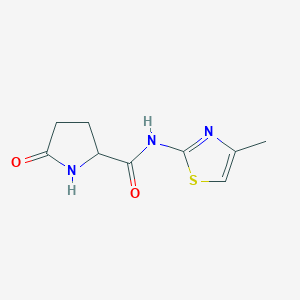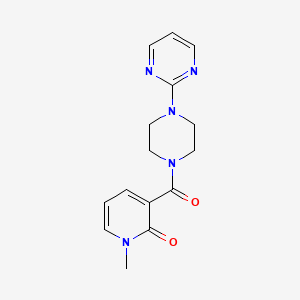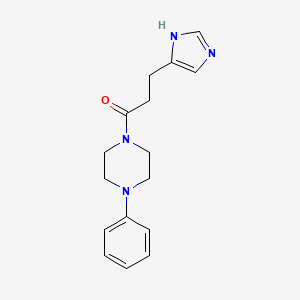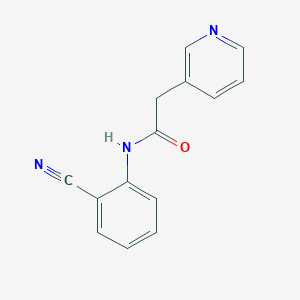
N-cyclopentylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylquinoline-3-carboxamide (CPQA) is a synthetic compound that belongs to the quinoline class of chemicals. It has a unique structure that makes it a promising candidate for various scientific research applications.
Mecanismo De Acción
N-cyclopentylquinoline-3-carboxamide exerts its effects by binding to the sigma-1 receptor and modulating its activity. This results in the activation of various signaling pathways that ultimately lead to the regulation of physiological processes such as pain perception, memory, and learning.
Biochemical and Physiological Effects
N-cyclopentylquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-cyclopentylquinoline-3-carboxamide can reduce pain perception in animal models of chronic pain. It has also been shown to improve memory and learning in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cyclopentylquinoline-3-carboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of N-cyclopentylquinoline-3-carboxamide is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentylquinoline-3-carboxamide. One area of research could be to investigate the potential use of N-cyclopentylquinoline-3-carboxamide as a treatment for chronic pain and other neurological disorders. Another area of research could be to study the effects of N-cyclopentylquinoline-3-carboxamide on other physiological processes, such as inflammation and immune function. Additionally, further studies could be conducted to optimize the synthesis method of N-cyclopentylquinoline-3-carboxamide and to develop more efficient methods for delivering N-cyclopentylquinoline-3-carboxamide to target tissues.
Métodos De Síntesis
N-cyclopentylquinoline-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzonitrile with cyclopentanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain N-cyclopentylquinoline-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopentylquinoline-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of N-cyclopentylquinoline-3-carboxamide is in the field of neuroscience. N-cyclopentylquinoline-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various physiological processes, including pain perception, memory, and learning.
Propiedades
IUPAC Name |
N-cyclopentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-6-2-3-7-13)12-9-11-5-1-4-8-14(11)16-10-12/h1,4-5,8-10,13H,2-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMKYFQXDANPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)




![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)


![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)